molecular formula C25H34N4O4S B2382123 N-[(2-ethoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1190008-03-7

N-[(2-ethoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2382123
CAS No.: 1190008-03-7
M. Wt: 486.63
InChI Key: IMWAAXXNCAIIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-ethoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of cyclopentyl, fluorophenyl, imidazolyl, dimethoxyphenyl, and furamide groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the cyclopentyl and fluorophenyl groups. The final steps involve the coupling of the imidazole derivative with 3,4-dimethoxyphenyl and furamide groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[(2-ethoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(2-ethoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity. Its imidazole ring, in particular, is known for its ability to participate in a wide range of chemical reactions and biological interactions.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S/c1-2-33-22-10-5-4-9-21(22)19-27-25(30)20-12-17-28(18-13-20)24-23(11-8-14-26-24)34(31,32)29-15-6-3-7-16-29/h4-5,8-11,14,20H,2-3,6-7,12-13,15-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWAAXXNCAIIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.